molecular formula C12H12BrNO2 B1388076 ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 521276-41-5

ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1388076
CAS No.: 521276-41-5
M. Wt: 282.13 g/mol
InChI Key: HGXAKECCOMBDMD-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and an ethyl ester group at the second position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders .

Mode of Action

The interaction of this compound with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

this compound affects various biochemical pathways due to its broad-spectrum biological activities . For example, it has been reported to show inhibitory activity against influenza A , indicating that it may affect the viral replication pathway.

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum biological activities . For instance, it has been reported to demonstrate substantial selective cytotoxicity towards cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature, as indicated by a synthesis reaction involving a similar indole derivative . Additionally, personal contact with the substance should be controlled using protective equipment, indicating that it may be sensitive to exposure to the environment .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as glutathione S-transferase isozymes, which are involved in detoxification processes . Additionally, this compound can bind to multiple receptors with high affinity, making it a valuable tool for developing new therapeutic agents . The interactions between this compound and these biomolecules are primarily driven by its indole nucleus, which facilitates binding through π-electron delocalization and hydrogen bonding.

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cell lines, it demonstrates substantial selective cytotoxicity, leading to a significant decrease in the percentage of live cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting the overall growth and survival of cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through its indole nucleus. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions ultimately lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained enzyme inhibition and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, its interaction with glutathione S-transferase isozymes can affect the detoxification of reactive oxygen species and other harmful compounds, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of this compound can influence its biological activity, as its presence in specific cellular compartments can enhance or inhibit its interactions with biomolecules.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes, receptors, and other biomolecules, ultimately determining its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 1-methyl-1H-indole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .

Another method involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines, which are properly functionalized by different electron-withdrawing and -donating groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 3-bromo-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-10(13)8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXAKECCOMBDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653895
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521276-41-5
Record name Ethyl 3-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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